Ethyl 10-methyloctadecanoate
Overview
Description
Ethyl 10-methyloctadecanoate is a chemical compound with the molecular formula C21H42O2 . It has an average mass of 326.557 Da and a monoisotopic mass of 326.318481 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 42 hydrogen atoms, and 2 oxygen atoms . Detailed structural analysis is not available in the search results.
Chemical Reactions Analysis
A study on the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde provides insights into the reactions involving similar ester compounds . The study discusses the condensation of ethyl cyanoacetate and salicylaldehyde through a cascade process, including the Knoevenagel procedure followed by selective cyclization .
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Ethyl 10-methyloctadecanoate has been studied in various contexts of chemical synthesis and molecular structure. For instance, Kuroda et al. (1997) explored its role in the stereochemistry of Lewis acid and fluoride-promoted intramolecular cyclization processes, contributing to the understanding of six-membered ring products' formation in organic synthesis (Kuroda et al., 1997). Similarly, Lie et al. (2007) studied the structures and reactions of methyl-substituted unsaturated C18 ester intermediates, providing insights into the synthesis of a racemic mixture of 10-methyloctadecanoic acid (Lie et al., 2007).
Medical and Diagnostic Applications
In medical research, this compound has been identified in studies focusing on the diagnosis of tuberculosis. Odham et al. (1979) demonstrated its presence in sputum from patients with pulmonary tuberculosis, suggesting its potential as a biomarker for rapid and sensitive diagnosis (Odham et al., 1979). This finding was echoed by Elias et al. (1989), who utilized gas chromatography-mass spectrometry to detect tuberculostearic acid (a form of this compound) in cerebrospinal fluid for diagnosing tuberculous meningitis (Elias et al., 1989).
Industrial and Environmental Chemistry
In the realm of industrial and environmental chemistry, Sudhakaran et al. (2022) highlighted the use of this compound in transesterification processes, particularly in the context of converting plant oils to monomers and fine chemicals. This research underscores its significance in the synthesis of bio-based polyesters and other fine chemicals (Sudhakaran et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
ethyl 10-methyloctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-11-14-17-20(3)18-15-12-9-10-13-16-19-21(22)23-5-2/h20H,4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMJSNMFVNJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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